2,6-Dimethylimidazo[1,2-a]pyrazine

Medicinal Chemistry Anti-Proliferative Scaffold Comparison

2,6-Dimethylimidazo[1,2-a]pyrazine (CAS 2411634-44-9) is a heterocyclic small molecule (C8H9N3, MW 147.18 g/mol) belonging to the imidazo[1,2-a]pyrazine class. It features methyl groups at the 2- and 6- positions of the fused ring system, a substitution pattern that influences its chemical reactivity and biological profile.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B13699124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylimidazo[1,2-a]pyrazine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=N1)C
InChIInChI=1S/C8H9N3/c1-6-4-11-5-7(2)10-8(11)3-9-6/h3-5H,1-2H3
InChIKeyQAMMHDHFQIKPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylimidazo[1,2-a]pyrazine Procurement Guide: Core Scaffold Properties and Research Utility


2,6-Dimethylimidazo[1,2-a]pyrazine (CAS 2411634-44-9) is a heterocyclic small molecule (C8H9N3, MW 147.18 g/mol) belonging to the imidazo[1,2-a]pyrazine class [1]. It features methyl groups at the 2- and 6- positions of the fused ring system, a substitution pattern that influences its chemical reactivity and biological profile [2]. This compound serves primarily as a versatile building block in medicinal chemistry and organic synthesis, with its core structure found in numerous bioactive molecules targeting phosphodiesterases, kinases, and soluble guanylate cyclase [3].

Why 2,6-Dimethylimidazo[1,2-a]pyrazine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Direct substitution of 2,6-dimethylimidazo[1,2-a]pyrazine with its closest structural analog, 2,6-dimethylimidazo[1,2-a]pyridine, is not warranted without re-validation. The additional nitrogen atom at the 4-position of the pyrazine ring creates a fundamental electronic difference that has been shown to significantly increase anti-proliferative activity in comparative studies of the two scaffolds [1]. Furthermore, the specific 2,6-dimethyl substitution pattern dictates reactivity for downstream functionalization, such as at the 3-position for carboxamide formation, which is critical for accessing key pharmacophores like sGC stimulators [2]. Using an unsubstituted or differently substituted analog would likely fail to replicate these specific structure-activity relationships and synthetic outcomes.

Quantitative Differentiation Evidence for 2,6-Dimethylimidazo[1,2-a]pyrazine Procurement


Enhanced Anti-Proliferative Potency of Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyrazine core, which is the base scaffold of 2,6-dimethylimidazo[1,2-a]pyrazine, demonstrates significantly higher anti-proliferative activity compared to the imidazo[1,2-a]pyridine core. This is attributed to the additional nitrogen atom in the ring system [1]. In a head-to-head comparison of diarylamide/urea derivatives, compounds built on the pyrazine scaffold achieved sub-micromolar IC50 values (0.01–0.06 µM) against the A375P melanoma cell line, whereas the pyridine analogs were notably less potent [1].

Medicinal Chemistry Anti-Proliferative Scaffold Comparison

Structural Determinant for PDE10A and sGC Pharmacophore Access

The 2,6-dimethyl substitution pattern on the imidazo[1,2-a]pyrazine core is a structural prerequisite for accessing key patent-protected chemical spaces. Specifically, the 2,6-dimethylimidazo[1,2-a]pyrazine-3-carboxamide motif is the central scaffold for a series of soluble guanylate cyclase (sGC) stimulators developed by Bayer for cardiovascular indications [1]. Similarly, related 2-methyl or 2,6-disubstituted imidazo[1,2-a]pyrazines are essential for PDE10A inhibitor programs for schizophrenia [2].

Medicinal Chemistry Cardiovascular Disease CNS Disorders

Physicochemical Profile: Predicted pKa and logP for Compound Prioritization

Computed physicochemical properties for 2,6-dimethylimidazo[1,2-a]pyrazine are available, providing a baseline for procurement decisions in lead optimization. The predicted pKa is 5.62±0.30, indicating a weakly basic center, and the predicted density is 1.19±0.1 g/cm³ . Its XLogP3-AA value is 1.5, with a topological polar surface area (TPSA) of 30.2 Ų [1]. These properties place it in a favorable drug-like chemical space with zero hydrogen bond donors, two acceptors, and no rotatable bonds, resulting in low molecular complexity (Complexity Score: 148).

Lead Optimization ADME/Tox Prediction Physicochemical

Validated Application Scenarios for 2,6-Dimethylimidazo[1,2-a]pyrazine in R&D Procurement


Synthesis of sGC Stimulator Leads for Cardiovascular Disease

2,6-Dimethylimidazo[1,2-a]pyrazine is the essential starting material for the synthesis of 2,6-dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid and subsequent 3-carboxamide derivatives, which are patented by Bayer as stimulators of soluble guanylate cyclase (sGC) for treating heart failure, hypertension, and other cardiovascular disorders [1]. Using this specific building block is mandatory for accessing this pharmacologically validated chemical space.

Key Intermediate for PDE10A Inhibitor Programs in Neuroscience

The imidazo[1,2-a]pyrazine core with methyl substitution at the 2- and 6-positions is a privileged scaffold in the development of phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia and other CNS disorders [2]. Its procurement supports the synthesis of advanced leads and tool compounds for target validation studies.

Scaffold for Anti-Proliferative Agent Discovery in Oncology

Based on class-level evidence demonstrating that the imidazo[1,2-a]pyrazine core confers significantly greater anti-proliferative activity than its imidazo[1,2-a]pyridine counterpart [3], this building block is a preferred starting point for medicinal chemistry campaigns aimed at discovering novel anticancer agents, particularly those targeting rapidly dividing cancer cell lines such as A375P melanoma.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethylimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.